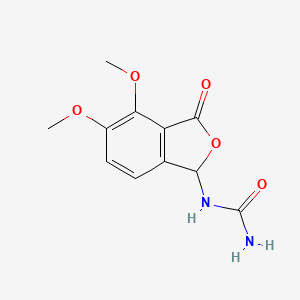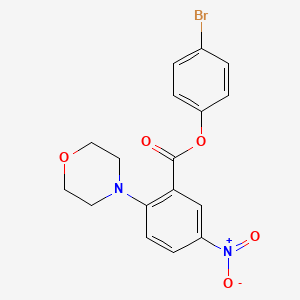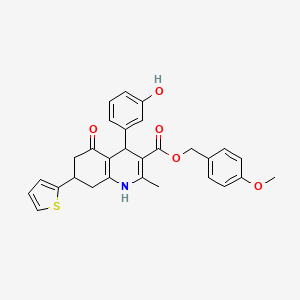
1-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA: is a complex organic compound with a unique structure that includes a benzofuran ring substituted with methoxy groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA typically involves the reaction of 4,5-dimethoxyphthalic anhydride with urea under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential bioactivity, including antimicrobial and anticancer properties .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, it may be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
- 1-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-3-(4-methoxyphenyl)urea
- N’-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-5-methoxy-1H-indole-2-carbohydrazide
- N’-(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-4-nitrobenzohydrazide
Uniqueness: N-(4,5-DIMETHOXY-3-OXO-1,3-DIHYDRO-1-ISOBENZOFURANYL)UREA is unique due to its specific substitution pattern on the benzofuran ring and the presence of the urea moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)urea |
InChI |
InChI=1S/C11H12N2O5/c1-16-6-4-3-5-7(8(6)17-2)10(14)18-9(5)13-11(12)15/h3-4,9H,1-2H3,(H3,12,13,15) |
InChI Key |
NSINBJNKCZIQPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dinitrophenyl)-2-methylpiperazine](/img/structure/B11090424.png)


![3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate](/img/structure/B11090460.png)
![2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol](/img/structure/B11090467.png)
![4-acetyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11090475.png)


![10-benzyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090488.png)
![5,5'-biphenyl-4,4'-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one)](/img/structure/B11090489.png)
![3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)



